molecular formula C12H12N2O2 B14558259 Ethyl 1H-1,2-benzodiazepine-6-carboxylate CAS No. 62144-54-1

Ethyl 1H-1,2-benzodiazepine-6-carboxylate

Cat. No.: B14558259
CAS No.: 62144-54-1
M. Wt: 216.24 g/mol
InChI Key: WYVTVQSWIJSAPC-UHFFFAOYSA-N
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Description

Ethyl 1H-1,2-benzodiazepine-6-carboxylate is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-1,2-benzodiazepine-6-carboxylate typically involves the reaction of 1,2-phenylenediamine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzodiazepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H-1,2-benzodiazepine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 1H-1,2-benzodiazepine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1H-1,2-benzodiazepine-6-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties .

Comparison with Similar Compounds

Uniqueness: Ethyl 1H-1,2-benzodiazepine-6-carboxylate is unique due to its specific ethyl ester functional group, which may confer different pharmacokinetic properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

62144-54-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 1H-1,2-benzodiazepine-6-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-5-3-7-11-9(10)6-4-8-13-14-11/h3-8,14H,2H2,1H3

InChI Key

WYVTVQSWIJSAPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=NNC2=CC=C1

Origin of Product

United States

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